Home > Products > Screening Compounds P139379 > 2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide -

2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-4861036
CAS Number:
Molecular Formula: C15H9BrCl2F3NO2
Molecular Weight: 443.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is not detailed in the provided papers, similar compounds like 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N- (4-substituted phenyl)acetamide derivatives [] provide a potential synthetic route.

Molecular Structure Analysis

Based on similar structures like N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide [] and 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide [], we can anticipate that 2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide may exhibit:

Applications
  • Anticancer activity: The molecule's structural similarity to known kinase inhibitors, such as those targeting c-KIT and FLT3 [, ], suggests possible anti-cancer properties. It could be investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

CHMFL-KIT-8140

Compound Description: CHMFL-KIT-8140 is a previously developed c-KIT kinase inhibitor. [] It served as the starting point for developing CHMFL-KIT-64 (compound 18 in the study), a novel c-KIT kinase inhibitor with improved bioavailability and potent activity against a broad spectrum of c-KIT mutants. []

CHMFL-KIT-64 (Compound 18)

Compound Description: CHMFL-KIT-64 (compound 18) is a novel, orally available, and potent c-KIT kinase inhibitor. [] It exhibits single-digit nanomolar potency against wild-type c-KIT and a wide range of drug-resistant mutants, including those with the T670I mutation. [] This compound shows promising antitumor efficacy in various preclinical models, including those with c-KIT mutations and patient-derived cells resistant to imatinib. []

Relevance: CHMFL-KIT-64 was designed through a type II kinase inhibitor binding element hybrid approach, starting from CHMFL-KIT-8140. [] Although the paper doesn't provide the exact structure of CHMFL-KIT-64, its origin and shared target (c-KIT kinase) with CHMFL-KIT-8140 suggest potential structural similarities to the target compound, 2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide. The development pathway from CHMFL-KIT-8140 to CHMFL-KIT-64 may have involved modifications to a shared core structure, contributing to the improved activity and bioavailability of CHMFL-KIT-64.

N-(5-(4-Chloro-2-(trifluoromethyl)phenyl)furan-2-carbonyl)-N'-(4,6-dimethylpyrimidin-2-yl)thiourea

Compound Description: This compound is a novel thiourea derivative that exhibits definite herbicidal activity. [] Its crystal structure reveals intermolecular hydrogen bonds and π-π interactions contributing to its three-dimensional architecture. []

CHMFL-FLT3-335

Compound Description: CHMFL-FLT3-335 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with a focus on the internal tandem duplication (ITD) mutants often found in acute myeloid leukemia (AML). [] It demonstrates potent antiproliferative activity against FLT3-ITD positive AML cell lines and primary patient cells with minimal effect on wild-type FLT3. []

2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide (A9)

Compound Description: A9 is a 4H-chromene derivative that displays significant antioxidant properties. [] It demonstrates a good safety profile in an acute oral toxicity study and does not show signs of liver toxicity. [] Molecular docking studies suggest its antioxidant activity may be attributed to its strong binding affinity and favorable interactions with relevant target proteins. []

(E)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues

Compound Description: These are a series of imidazole-based compounds synthesized using a convergent approach. [] They are analogs of Losartan, an angiotensin II receptor antagonist used to treat hypertension. [] The synthesis utilizes 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a key metabolite of Losartan, as a starting material. []

7-Bromo-2-(4-chloro-phenyl)-quinoxaline

Compound Description: This compound is a quinoxaline derivative whose crystal structure has been elucidated. [] The structure reveals a planar conformation with the bromine and chlorine substituents influencing its packing arrangement. []

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives

Compound Description: This is a series of diaryl urea derivatives designed as potential anticancer agents. [] They were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. [] The synthesis involved incorporating a pyridine moiety and a diaryl urea group, with structural variations introduced to optimize activity. []

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide (5)

Compound Description: This compound, synthesized from 4,4'-diselanediyldianiline, was designed and evaluated for cytotoxicity against oligodendrocytes (cells of the central nervous system). [] Its crystal structure and interactions were analyzed, revealing stabilization through various intermolecular interactions, including hydrogen bonding and Se···N interactions. []

2-(4-Phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides

Compound Description: These constitute a series of pyrimidine derivatives synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. [] The synthesis involved reacting 4-phenyl-6-p-tolylpyrimidine-2-thiol with various substituted 2-chloro-N-phenylacetamides. []

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz is a novel inhibitor of bone resorption. [] It shows a potent inhibitory effect on osteoclastogenesis (the formation of osteoclasts, cells responsible for bone resorption) in vitro and prevents bone loss in ovariectomized mice (a model of postmenopausal osteoporosis). []

N-[2-(4-Acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl is another inhibitor of osteoclast differentiation, showing a significant decrease in the formation of mature osteoclasts. [] It also reduces bone resorption activity and disrupts the formation of F-actin rings, which are essential for osteoclast function. []

2-Chloro-N-(4-methoxyphenyl)acetamide

Compound Description: This simple acetamide derivative has been structurally characterized using X-ray crystallography. [] Analysis of its crystal structure reveals the influence of N-H···O and C-H···O hydrogen bonds on its molecular packing. []

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide Derivatives

Compound Description: These are a series of 4H-chromene derivatives designed for their potential anticancer and anticonvulsant activities. [, ] They were synthesized and evaluated for their effects on human colon adenocarcinoma cells (HT-29) and in animal models of seizures. [, ]

3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This indazole derivative was synthesized and demonstrated inhibitory activity against the proliferation of A549 (lung cancer) and BGC-823 (gastric cancer) cell lines. [] The compound's crystal structure was also determined. []

N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide (CTB) and N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-6-pentadecyl-benzamide (CTPB)

Compound Description: Both CTB and CTPB are activators of the p300 histone acetyltransferase (HAT) enzyme, which plays a crucial role in gene transcription. [] CTB, the simpler structure, exhibited a stronger interaction with key residues in the enzyme's active site. []

3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound is a complex pyrazole derivative whose crystal structure has been determined. [] It shows insecticidal activity, potentially due to its specific structural features. []

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

Compound Description: U7 and U8 are pyrimidine-based compounds designed as potential pesticides. [] They displayed excellent insecticidal activity against various insects and showed fungicidal activity. [] These compounds also exhibited potent inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, indicating a potential mode of action. []

8-(2-Chloro-5-(trifluoromethyl)phenyl)-4H-(1,2,4)oxadiazolo-(3,4-c)(1,4)benzoxazin-1-one

Compound Description: This compound was synthesized through a palladium-catalyzed coupling reaction. [] While its specific biological activity is not mentioned, it represents a class of compounds containing both oxadiazole and benzoxazine rings. []

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)acetamide and 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Compound Description: These two compounds are structurally similar, differing only by a chlorine atom on the acetamide nitrogen. [, ] Both have been characterized using X-ray crystallography, providing insights into their structural features and intermolecular interactions. [, ]

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (5)

Compound Description: This compound is an indole analog synthesized and characterized as a potential therapeutic agent. [] It exhibits a unique three-dimensional structure influenced by intramolecular and intermolecular hydrogen bonding interactions. []

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives

Compound Description: This group of compounds are 1,3,4-thiadiazole derivatives evaluated for their anticancer activity against breast cancer (MDA), prostate cancer (PC3), and glioblastoma (U87) cell lines. [] Notably, compound 3g from this series, containing a m-OCH3 substituent on the phenyl ring, displayed potent activity against the MDA cell line. []

4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol

Compound Description: This compound is a Schiff base existing primarily in its enol-imine tautomeric form. [] Its crystal structure reveals a planar conformation stabilized by an intramolecular hydrogen bond. []

2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide

Compound Description: This compound, structurally characterized using X-ray crystallography, is a simple acetamide derivative. [] Its crystal structure reveals a trans conformation for the amide group and the presence of hydrogen-bonded chains influencing its packing. []

2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole Derivatives

Compound Description: These represent a series of 1,3,4-thiadiazole derivatives synthesized and screened for anticonvulsant activity. [] Among these, 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) emerged as the most potent, demonstrating significant protection against seizures induced by pentylentetrazole (PTZ) and maximal electroshock (MES) in mice. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

Compound Description: This series of pyrazole derivatives was synthesized and evaluated for their anticancer activity against the human breast cancer cell line MCF7. [] Compounds 5a and 5c within this series, featuring methyl substitutions on the phenyl ring, exhibited significant cytotoxicity and induced cell cycle arrest, indicating potential as anti-cancer agents. []

N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide

Compound Description: This compound, structurally elucidated via X-ray crystallography, is a pyrazole derivative that exhibits potent insecticidal activity. [] Its structure reveals key interactions, including hydrogen bonds, influencing its conformation and potentially its biological activity. []

2-Bromo-N-[4-(2-{[2-(substituted phenyl)-3-chloro-4-oxoazetidin-1-yl] amino}-2-oxoethyl) phenyl] pyridine-4-carboxamide Derivatives

Compound Description: This series represents a new class of β-lactam compounds designed and synthesized as potential antimycobacterial agents. [] They were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37RV. [] Compound 6e within this series exhibited notable antitubercular activity, demonstrating the potential of this class of compounds as therapeutic agents. []

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

Compound Description: This compound is a complex structure incorporating indole, thiazolidine, and trifluoromethyl phenyl rings. [] Its crystal structure, elucidated through X-ray diffraction, highlights the influence of various weak interactions, including hydrogen bonds, on its three-dimensional arrangement. []

N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides

Compound Description: This series of compounds was synthesized and assessed for their anti-inflammatory activity. [] The presence of two distinct sets of peaks in their proton NMR spectra indicated the presence of stereoisomers, suggesting restricted rotation around the amide bond. [] These compounds displayed varying degrees of efficacy in reducing inflammation in the carrageenan-induced rat paw edema model. []

N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea Tosylate

Compound Description: This arylurea derivative acts as a potent and selective inhibitor of Raf kinases, a family of enzymes involved in cell signaling and implicated in various cancers. [] It demonstrated efficacy in preclinical models of cancer, suggesting its potential as an anticancer therapeutic. []

N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

Compound Description: This compound is a quinazoline derivative synthesized using a rapid three-step method. [] It is a biologically active compound, with its specific applications requiring further investigation. []

4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7″-trifluoromethylquinolin-4″-yl)aminobiphenyl-2-ols

Compound Description: These are two series of biphenyl derivatives, designed and synthesized as potential antimalarial agents. [] These compounds were tested for their activity against the malaria parasite Plasmodium falciparum and exhibited promising inhibitory activity in vitro. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

Compound Description: This compound is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase, a key regulator of angiogenesis (blood vessel formation). [] Inhibition of VEGFR-2 kinase can suppress tumor growth and metastasis, making this compound a potential anticancer agent. []

(η6-1-Methyl-4-isopropylbenzene)-[5-bromo-2-(2-pyridyl)phenyl-κ2 C,N]-chloro-ruthenium(II)

Compound Description: This organometallic compound features a ruthenium(II) center coordinated to various ligands, including a brominated phenylpyridine moiety. [] Its crystal structure has been determined, revealing its three-dimensional structure and the spatial arrangement of its ligands. []

36. 2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These are a series of benzodioxane derivatives synthesized and evaluated for their antibacterial and antifungal activities. [] They were designed by incorporating various substituents on the phenyl ring to optimize their antimicrobial properties. []

Properties

Product Name

2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C15H9BrCl2F3NO2

Molecular Weight

443.0 g/mol

InChI

InChI=1S/C15H9BrCl2F3NO2/c16-8-1-4-13(11(18)5-8)24-7-14(23)22-12-3-2-9(17)6-10(12)15(19,20)21/h1-6H,7H2,(H,22,23)

InChI Key

UVZNHTZZDYLSMS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.